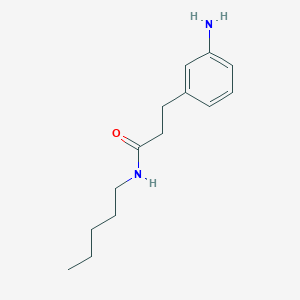
3-(3-aminophenyl)-N-pentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-aminophenyl)-N-pentylpropanamide is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a pentyl chain through a propanamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-N-pentylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and pentylamine.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-aminobenzaldehyde is then reacted with pentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-aminophenyl)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(3-aminophenyl)-N-pentylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-aminophenyl)-N-pentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-aminophenyl)-N-butylpropanamide: Similar structure but with a shorter butyl chain.
3-(3-aminophenyl)-N-hexylpropanamide: Similar structure but with a longer hexyl chain.
3-(4-aminophenyl)-N-pentylpropanamide: Similar structure but with the amine group in the para position.
Uniqueness
3-(3-aminophenyl)-N-pentylpropanamide is unique due to its specific substitution pattern and chain length, which can influence its physical properties and biological activity. The position of the amine group and the length of the alkyl chain can affect its solubility, binding affinity, and overall pharmacokinetic profile.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
3-(3-aminophenyl)-N-pentylpropanamide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-10-16-14(17)9-8-12-6-5-7-13(15)11-12/h5-7,11H,2-4,8-10,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
GSBBUCGLFVFGBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)CCC1=CC(=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















